molecular formula C12H12O4 B11981364 1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- CAS No. 91963-78-9

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro-

Cat. No.: B11981364
CAS No.: 91963-78-9
M. Wt: 220.22 g/mol
InChI Key: WDFBLFTVCQEYEB-UHFFFAOYSA-N
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Description

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- is an organic compound with the molecular formula C12H12O4 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and two carboxylic acid groups are attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- can be synthesized through several methods. One common approach involves the oxidation of 1,4-dimethylnaphthalene using cobalt-manganese-bromine as a catalyst in the presence of oxygen. The reaction is typically carried out at elevated temperatures (around 120°C) and under pressure (approximately 3 kPa) to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- often involves the use of heavy metal catalysts and high-pressure oxidation processes. The starting material, 1-methyl-4-ethylnaphthalene, is oxidized using potassium dichromate at temperatures ranging from 200-300°C and pressures around 4 MPa for about 18 hours .

Chemical Reactions Analysis

Types of Reactions

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form naphthalene-1,4-dicarboxylic acid.

    Reduction: It can be reduced to form 1,4-dihydroxynaphthalene.

    Substitution: The carboxylic acid groups can be substituted with other functional groups, such as esters or amides.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- involves its ability to interact with various molecular targets through its carboxylic acid groups. These groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, potentially altering their activity and function. The compound’s partially hydrogenated naphthalene ring also allows for π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenedicarboxylic acid: The fully aromatic version of the compound, lacking the tetrahydro modification.

    2,6-Naphthalenedicarboxylic acid: Another isomer with carboxylic acid groups at the 2 and 6 positions.

    9,10-Anthracenedicarboxylic acid: A related compound with a larger aromatic system.

Uniqueness

1,4-Naphthalenedicarboxylic acid, 1,2,3,4-tetrahydro- is unique due to its partially hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to its fully aromatic counterparts. This modification can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications .

Properties

CAS No.

91963-78-9

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1,4-dicarboxylic acid

InChI

InChI=1S/C12H12O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16)

InChI Key

WDFBLFTVCQEYEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1C(=O)O)C(=O)O

Origin of Product

United States

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